molecular formula C27H32FN9O2 B610190 帕拉塞替尼 CAS No. 2097132-94-8

帕拉塞替尼

货号 B610190
CAS 编号: 2097132-94-8
分子量: 533.6124
InChI 键: MXSCYXULRDBMTH-RWYJCYHVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pralsetinib is a selective Rearranged during Transfection (RET) inhibitor . It is used to treat metastatic (cancer that has already spread) non-small cell lung cancer (NSCLC) and in patients whose tumors have RET fusion-positive genes .


Synthesis Analysis

Pralsetinib is synthesized using bromopyridine as a raw material by chemical reaction . The specific synthesis steps involve boronate under Suzuki conditions to generate acetonide, which is converted to ketone upon acidification .


Molecular Structure Analysis

The structures of RET–pralsetinib as determined by X-ray crystallography revealed that pralsetinib binds RET in a unique way compared with the binding modes of other Tyrosine Kinase Inhibitors (TKIs) .


Chemical Reactions Analysis

Pralsetinib is synthesized using bromopyridine as a raw material by chemical reaction . The specific synthesis steps involve boronate under Suzuki conditions to generate acetonide, which is converted to ketone upon acidification .

科学研究应用

Treatment of Metastatic RET Fusion-Positive NSCLC

Specific Scientific Field

Oncology and precision medicine.

Summary

Pralsetinib inhibits RET fusion proteins and oncogenic RET mutants. It has demonstrated rapid and durable anti-tumor activity in patients with advanced RET fusion-positive NSCLC, both in treatment-naïve cases and those previously treated with platinum-based chemotherapy .

Methods of Application

Oral administration of pralsetinib.

Results

Significant anti-tumor activity, including intracranial metastases control, was observed in clinical trials . Overall response rates were 60-71% in RET-mutant medullary thyroid cancer patients and 60% in previously cabozantinib-treated patients with NSCLC .

Hepatic Impairment Impact on Pralsetinib Pharmacokinetics

Specific Scientific Field

Pharmacology and drug metabolism.

Methods of Application

PK studies in subjects with varying degrees of hepatic impairment.

Results

Similar systemic exposure to pralsetinib in moderate and severe HI subjects compared to normal hepatic function, based on both Child–Pugh and National Cancer Institute Organ Dysfunction Working Group (NCI-ODWG) classification systems .

RET Fusion-Positive Thyroid Cancer Treatment

Specific Scientific Field

Endocrinology and thyroid cancer research.

Summary

Pralsetinib is approved for treating advanced or metastatic RET fusion-positive thyroid cancer that is radioactive iodine-refractory. It provides a therapeutic option for patients who require systemic therapy .

Methods of Application

Oral administration in patients with RET-altered thyroid cancer.

Results

Clinical efficacy demonstrated in patients with RET fusion-positive thyroid cancer .

安全和危害

Pralsetinib may affect fertility in men and women . It may damage sperm and harm the baby if used during pregnancy . The most common grade ≥3 treatment-related adverse events were neutropenia (31%) and anemia (14%) .

属性

IUPAC Name

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLBJPZSROAGMF-SIYOEGHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336540
Record name Pralsetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pralsetinib

CAS RN

2097132-94-8
Record name Pralsetinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralsetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRALSETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,520
Citations
A Markham - Drugs, 2020 - Springer
… Pralsetinib was recently … MTC; pralsetinib is under regulatory review in the EU for RET fusion-positive NSCLC. This article summarizes the milestones in the development of pralsetinib …
Number of citations: 71 link.springer.com
JF Gainor, G Curigliano, DW Kim, DH Lee… - The lancet …, 2021 - thelancet.com
Background Oncogenic alterations in RET have been identified in multiple tumour types, including 1–2% of non-small-cell lung cancers (NSCLCs). We aimed to assess the safety, …
Number of citations: 261 www.thelancet.com
J Kim, D Bradford, E Larkins, LH Pai-Scherf… - Clinical Cancer …, 2021 - AACR
… considerations during FDA review leading to the approval of pralsetinib. … pralsetinib did not have clear effects on mating performance or ability to become pregnant in rats, pralsetinib …
Number of citations: 51 aacrjournals.org
V Subbiah, MI Hu, LJ Wirth, M Schuler… - The lancet Diabetes & …, 2021 - thelancet.com
… We aimed to assess the safety and antitumour activity of pralsetinib, a highly potent, … positive thyroid cancer, with pralsetinib. Our data show that pralsetinib has clinical activity in patients …
Number of citations: 215 www.thelancet.com
V Subbiah, T Shen, SS Terzyan, X Liu, X Hu, KP Patel… - Annals of …, 2021 - Elsevier
… and papillary thyroid carcinoma, while pralsetinib was approved by the FDA for treating RET fusion-positive NSCLC. The US FDA approved for pralsetinib was updated on December 1, …
Number of citations: 141 www.sciencedirect.com
T Shen, X Hu, X Liu, V Subbiah, BHM Mooers… - NPJ Precision …, 2021 - nature.com
… and pralsetinib, we showed here that the pralsetinib-resistant … insight into managing pralsetinib resistance associated with … could be an option when pralsetinib-treated cancers progress …
Number of citations: 29 www.nature.com
K Wright - Oncology, 2020 - search.proquest.com
… The approval of pralsetinib was based on results observed in the phase 1/2 ARROW clinical trial (NCT03037385), which demonstrated efficacy for pralsetinib in patients with RET fusion-…
Number of citations: 17 search.proquest.com
DH Lee, V Subbiah, JF Gainor, MH Taylor, VW Zhu… - Annals of oncology, 2019 - Elsevier
… Pralsetinib, an investigational agent, is a potent and … In the first-in-human ARROW study (NCT03037385), pralsetinib … baseline following treatment with pralsetinib and whether early …
Number of citations: 12 www.sciencedirect.com
V Subbiah, PA Cassier, S Siena, E Garralda… - Nature medicine, 2022 - nature.com
… of pralsetinib in patients with RET-altered NSCLC and thyroid cancer from the ARROW study were previously reported 10,11 . After recent approvals of pralsetinib … safety of pralsetinib in …
Number of citations: 70 www.nature.com
F Griesinger, G Curigliano, M Thomas, V Subbiah… - Annals of …, 2022 - Elsevier
Background RET fusions are present in 1%–2% of non-small cell lung cancer (NSCLC). Pralsetinib, a highly potent, oral, central nervous system-penetrant, selective RET inhibitor, …
Number of citations: 47 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。